Efaroxan

Descripción general

Descripción

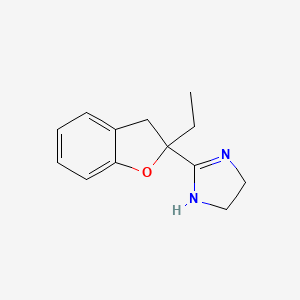

Efaroxan es un compuesto conocido por su papel como antagonista del receptor α2-adrenérgico y antagonista del receptor de imidazolina . Tiene una fórmula molecular de C13H16N2O y una masa molar de 216.284 g/mol . This compound se estudia principalmente por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la diabetes tipo 2 debido a sus propiedades antihiperglucémicas .

Métodos De Preparación

Efaroxan se puede sintetizar mediante una serie de reacciones químicas. La síntesis comienza con la reacción de Darzens entre 2-fluorobenzaldehído y 2-bromobutanoato de etilo, lo que da como resultado 2-etil-3-(2-fluorofenil)oxirano-2-carboxilato de etilo . Este intermedio se somete a hidrogenación catalítica sobre paladio en carbón para producir 2-[(2-fluorofenil)metil]-2-hidroxibutanoato de etilo . La saponificación del éster da ácido 2-[(2-fluorofenil)metil]-2-hidroxibutanoico, que luego se trata con hidruro de sodio para formar ácido 2-etil-2,3-dihidrobenzofurano-2-carboxílico . Los pasos finales implican convertir el ácido carboxílico en su cloruro de ácido usando cloruro de tionilo, seguido de la reacción con etilendiamina en presencia de trimetilaluminio para producir this compound .

Análisis De Reacciones Químicas

Route 1: Darzens Condensation and Cyclization

This method involves:

-

Darzens Reaction :

-

Hydrolysis and Reduction :

-

Cyclization :

Route 2: Epoxide Ring-Opening and Cyclization

-

Epoxide Preparation :

-

Ring-Opening :

-

The epoxide reacts with ortho-metallated fluorobenzene, forming a tertiary alcohol intermediate.

-

-

Cyclization :

Darzens Condensation

-

Mechanism :

Intramolecular Cyclization

-

Conditions : Basic medium (e.g., NaOH or KOH).

-

Process :

Reagents and Conditions

| Reaction Step | Reagents/Conditions | Role |

|---|---|---|

| Darzens Condensation | 2-Fluorobenzaldehyde, ethyl 2-bromobutyrate | Form epoxide intermediate |

| Catalytic Hydrogenation | H₂, Pd/C | Reduce ketone to alcohol |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Convert carboxylic acid to acyl chloride |

| Cyclization | NaOH/KOH, heat | Facilitate ring closure |

Intermediate Products

-

Ethyl 2-ethyl-3-(2-fluorophenyl)oxirane-2-carboxylate :

-

2-[(2-Fluorophenyl)methyl]-2-hydroxybutanoic Acid :

-

Acid Chloride Intermediate :

Functional Group Transformations

Aplicaciones Científicas De Investigación

Efaroxan is a compound that has garnered attention in pharmacological research due to its unique properties as an imidazoline receptor antagonist and alpha-2 adrenergic receptor antagonist. This article explores the scientific research applications of this compound, focusing on its mechanisms of action, therapeutic potential, and case studies that illustrate its efficacy in various contexts.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

Pain Management

This compound has shown promise in reducing morphine tolerance and hyperalgesia in animal models. Studies indicate that co-administration of this compound with morphine significantly shifts the dose-response curve to the left, suggesting enhanced analgesic effects at lower doses of morphine . The compound's ability to mitigate opioid-induced hyperalgesia highlights its potential as an adjunct therapy in pain management.

Cognitive Enhancement

Research has demonstrated that this compound may improve cognitive functions. In behavioral studies using the radial-arm maze in rats, administration of this compound resulted in decreased working memory errors and improved spatial learning performance . This suggests that this compound could be beneficial in treating cognitive deficits associated with conditions such as Alzheimer's disease.

Physical Performance Enhancement

Recent studies have indicated that this compound can potentiate the endurance-enhancing effects of other compounds, such as ephedrine, by improving antioxidant activity and physical effort-related performance . This application could be relevant in sports medicine or rehabilitation contexts.

Case Study 1: this compound in Pain Management

A study assessed the effects of this compound on morphine tolerance development in rats. Results showed that low doses of this compound (1.3 ng) significantly reduced morphine's ED50 values, indicating a notable reduction in tolerance development compared to control groups . The findings suggest that this compound may serve as a valuable adjunct to opioid therapy.

Case Study 2: Cognitive Function Improvement

In another study involving rats treated with scopolamine to induce memory deficits, this compound administration led to significant improvements in memory retention during passive avoidance tests. The results highlighted this compound's potential role in enhancing cognitive functions and mitigating memory impairments .

Comparative Data Table

Mecanismo De Acción

Efaroxan ejerce sus efectos principalmente a través del antagonismo de los receptores α2-adrenérgicos y los receptores de imidazolina . Al bloquear estos receptores, this compound mejora la secreción de insulina de las células beta pancreáticas . También contrarresta la inhibición de la liberación de insulina inducida por los abridores de canales de potasio dependientes de ATP . Este doble mecanismo contribuye a sus propiedades antihiperglucémicas, lo que lo convierte en un posible agente terapéutico para la diabetes tipo 2 .

Comparación Con Compuestos Similares

Efaroxan a menudo se compara con otros antagonistas del receptor α2-adrenérgico y antagonistas del receptor de imidazolina, como idazoxan y fluparoxan . Si bien todos estos compuestos comparten objetivos de receptores similares, this compound es único en su doble actividad antagonista y sus efectos específicos sobre la secreción de insulina y la tolerancia a la glucosa . Esto lo hace particularmente valioso en la investigación de la diabetes en comparación con sus contrapartes .

Actividad Biológica

Efaroxan is a selective antagonist of alpha-2 adrenergic receptors and imidazoline receptors, primarily known for its potential therapeutic applications in neuroprotection, cognitive enhancement, and metabolic regulation. This compound has garnered attention for its diverse biological activities, particularly in the context of neurological disorders and diabetes management.

This compound functions by blocking alpha-2 adrenergic receptors, which are involved in the inhibition of norepinephrine release. This blockade leads to increased noradrenergic transmission, thereby enhancing cognitive functions and potentially mitigating neurodegenerative processes. Additionally, it interacts with imidazoline receptors, contributing to its metabolic effects, particularly in insulin secretion from pancreatic beta-cells.

Key Mechanisms

- Alpha-2 Adrenergic Receptor Antagonism : this compound's primary mechanism involves the inhibition of alpha-2 receptors, leading to increased norepinephrine levels.

- Imidazoline Receptor Interaction : Modulates insulin secretion and has implications for glucose metabolism.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various studies. In experimental models, it has been shown to ameliorate cognitive deficits associated with cerebral ischemia and neurodegeneration. For example, a study highlighted that this compound improved structural changes in the hippocampus and cognitive functions in rats subjected to devascularization-induced neurodegeneration .

Cognitive Enhancement

Research indicates that this compound may facilitate cognitive functions. In behavioral studies involving laboratory animals, it was observed that this compound improved performance in memory tasks . This suggests a potential application in treating cognitive impairments related to conditions such as Alzheimer's disease.

Metabolic Effects

This compound also plays a role in glucose metabolism by promoting insulin secretion from pancreatic beta-cells through a KATP channel-independent pathway. This effect is particularly significant in glucose-dependent conditions, making it a candidate for diabetes management .

Case Studies and Research Findings

- Neuroprotection in Rats : A study involving Wistar rats showed that this compound, when combined with ephedrine, significantly enhanced endurance performance and antioxidant activity. The combination resulted in increased superoxide dismutase (SOD) and glutathione peroxidase (GPx) activity, indicating protective effects against oxidative stress .

- Cognitive Function Improvement : In a randomized controlled trial involving patients with progressive supranuclear palsy, this compound did not significantly affect motor assessment criteria but suggested potential benefits in cognitive domains .

- Motor Deficits Restoration : Another study found that this compound prevented the restoration of motor deficits induced by clonidine in rats recovering from cortical injury, indicating its complex role in motor function modulation .

Summary of Key Research Findings

Propiedades

IUPAC Name |

2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATZLMXRALDSJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C3=NCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045149 | |

| Record name | Efaroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-32-0 | |

| Record name | Efaroxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89197-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efaroxan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089197320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efaroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFAROXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G00490L21H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.